molecular formula C14H10BrN3S B3020167 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 321579-70-8

5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3020167
CAS No.: 321579-70-8
M. Wt: 332.22
InChI Key: VPTPLVZQLRTFJZ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both bromophenyl and phenyl groups in its structure enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . This can be achieved through the reaction of carboxylic acid hydrazides with (aryl)isothiocyanates or by a one-pot reaction starting from aromatic amines, carbon disulfide, sodium chloroacetate, and hydrazine . The reaction conditions often require an alkaline medium and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities.

Properties

IUPAC Name

3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTPLVZQLRTFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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